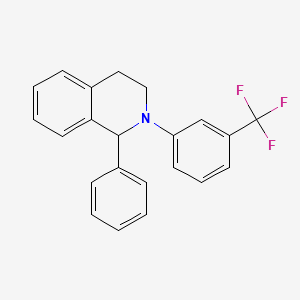
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives by the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry.
科学研究应用
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: It is believed to act as an endogenous neurotoxin, similar to MPTP, which induces parkinsonism by inhibiting mitochondrial complex I.
Pharmacological Effects: The compound interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structural analogue with similar neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analogue without the trifluoromethyl group, used in various synthetic applications.
1-Phenyltetralin: Another related compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline imparts unique chemical stability and lipophilicity, enhancing its potential as a pharmaceutical agent and differentiating it from other isoquinoline derivatives .
属性
CAS 编号 |
96719-44-7 |
|---|---|
分子式 |
C22H18F3N |
分子量 |
353.4 g/mol |
IUPAC 名称 |
1-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H18F3N/c23-22(24,25)18-10-6-11-19(15-18)26-14-13-16-7-4-5-12-20(16)21(26)17-8-2-1-3-9-17/h1-12,15,21H,13-14H2 |
InChI 键 |
MERSLHVVBXWHTM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



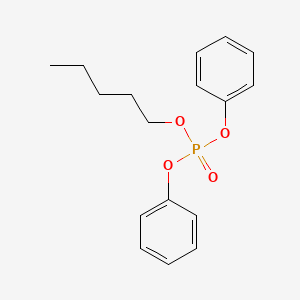
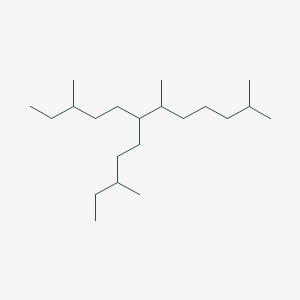
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)

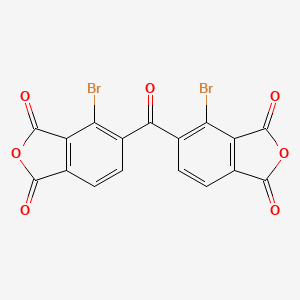
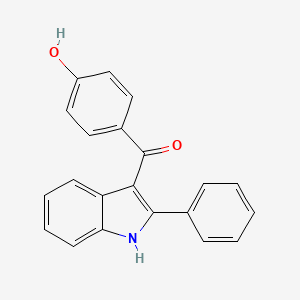
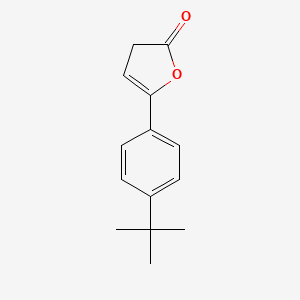
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

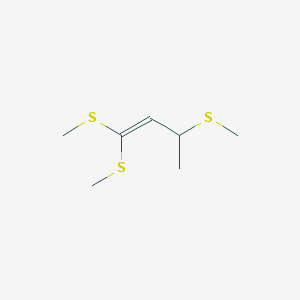
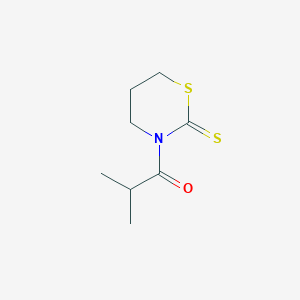
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)

